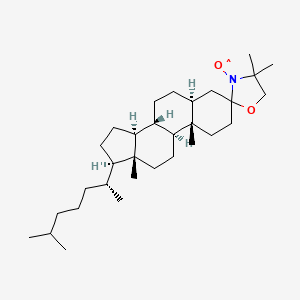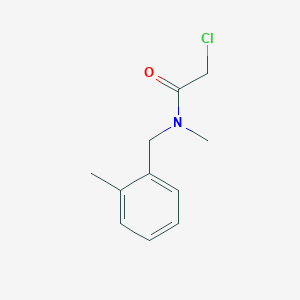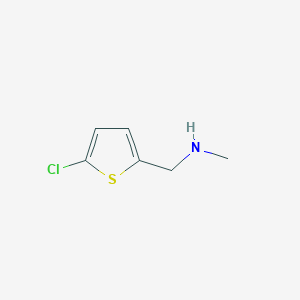
CID 2724316
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 2724316, also known as 1-(4-methoxyphenyl)-3-(4-nitrophenyl) urea, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
CID 2724316 has shown promising applications in various research fields, including cancer research, neurobiology, and immunology. In cancer research, CID 2724316 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, CID 2724316 has been shown to modulate the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 has been found to regulate the activity of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses.
Mécanisme D'action
The mechanism of action of CID 2724316 is not fully understood, but it has been proposed to act through multiple targets, such as ion channels, receptors, and enzymes. CID 2724316 has been found to block the activity of the TRPM8 ion channel, which is involved in cold sensation and pain perception. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune responses. Moreover, CID 2724316 has been found to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation.
Effets Biochimiques Et Physiologiques
CID 2724316 has been found to have various biochemical and physiological effects, depending on the target and the concentration used. For example, at low concentrations, CID 2724316 has been found to enhance the activity of the TRPM8 ion channel, while at high concentrations, it blocks its activity. Similarly, CID 2724316 has been found to have biphasic effects on the activity of the P2X7 receptor, with low concentrations enhancing its activity and high concentrations inhibiting it. Moreover, CID 2724316 has been found to induce apoptosis and cell cycle arrest in cancer cells, and to modulate the activity of immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
CID 2724316 has several advantages for lab experiments, including its small size, high purity, and availability from commercial sources. Moreover, CID 2724316 has been found to have high stability in various solvents and at different pH values. However, CID 2724316 also has some limitations, such as its low water solubility, which may affect its bioavailability and toxicity. Moreover, CID 2724316 has been found to have some off-target effects, which may complicate the interpretation of the results.
Orientations Futures
CID 2724316 has several potential future directions for research, including its applications in drug discovery, neurobiology, and immunology. In drug discovery, CID 2724316 may be used as a lead compound for the development of novel drugs for cancer and inflammatory diseases. In neurobiology, CID 2724316 may be used to study the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 may be used to study the regulation of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses. Moreover, further studies are needed to understand the mechanism of action of CID 2724316 and its potential off-target effects.
Conclusion:
CID 2724316 is a promising compound for scientific research, with potential applications in cancer research, neurobiology, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of CID 2724316 and its applications in various research fields.
Méthodes De Synthèse
CID 2724316 can be synthesized using different methods, including the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate in the presence of a base, or the reaction of 4-methoxyphenyl isocyanate with 4-nitroaniline in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-LJGTUOGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369126 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2724316 | |
CAS RN |
55569-61-4 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)





